molecular formula C11H9BrClF3O2 B14053774 1-(2-(Bromomethyl)-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one

1-(2-(Bromomethyl)-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one

Cat. No.: B14053774
M. Wt: 345.54 g/mol
InChI Key: SIHYQJNSMSIAAA-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethoxy, and chloropropanone functional groups

Preparation Methods

The synthesis of 1-(2-(Bromomethyl)-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable aromatic precursor followed by the introduction of the trifluoromethoxy group. The final step involves the chlorination of the propanone moiety under controlled conditions to yield the desired compound. Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(2-(Bromomethyl)-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The chloropropanone moiety is susceptible to hydrolysis, especially under acidic or basic conditions.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-(2-(Bromomethyl)-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of biochemical pathways and interactions due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one involves interactions with specific molecular targets, such as enzymes or receptors. The bromomethyl and trifluoromethoxy groups play crucial roles in modulating the compound’s reactivity and binding affinity. The pathways involved may include covalent modification of target proteins or inhibition of enzymatic activity.

Comparison with Similar Compounds

Similar compounds to 1-(2-(Bromomethyl)-5-(trifluoromethoxy)phenyl)-1-chloropropan-2-one include:

    1-(2-(Bromomethyl)phenyl)-1-chloropropan-2-one: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.

    1-(2-(Trifluoromethoxy)phenyl)-1-chloropropan-2-one: Lacks the bromomethyl group, affecting its substitution reactions.

    1-(2-(Bromomethyl)-5-(methoxy)phenyl)-1-chloropropan-2-one: The methoxy group replaces the trifluoromethoxy group, altering its electronic properties and interactions.

The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H9BrClF3O2

Molecular Weight

345.54 g/mol

IUPAC Name

1-[2-(bromomethyl)-5-(trifluoromethoxy)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H9BrClF3O2/c1-6(17)10(13)9-4-8(18-11(14,15)16)3-2-7(9)5-12/h2-4,10H,5H2,1H3

InChI Key

SIHYQJNSMSIAAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)OC(F)(F)F)CBr)Cl

Origin of Product

United States

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